N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
Description
Evolution of Thiophene Sulfonamide Chemistry
Thiophene-based sulfonamides have emerged as critical scaffolds in medicinal chemistry due to their unique electronic and steric properties. The thiophene ring, a five-membered heterocycle containing sulfur, was first identified in 1882 as a benzene contaminant. Its electron-rich aromatic system enables diverse functionalization, particularly at the 2- and 5-positions, making it ideal for sulfonamide derivatization. Early synthetic routes, such as the Paal–Knorr and Gewald reactions, faced limitations in yield and functional group tolerance. Modern advancements, including transition-metal-catalyzed cross-coupling and organozinc reagent-mediated sulfonylation (e.g., using 2,4,6-trichlorophenyl chlorosulfate), have expanded access to complex thiophene sulfonamides.
The incorporation of sulfonamide groups (-SO₂NH₂) into thiophene frameworks enhances hydrogen-bonding capabilities and metabolic stability. For instance, thiophene sulfonamides exhibit improved binding to enzymes like carbonic anhydrase and cyclooxygenase compared to their phenyl analogs. This evolution is exemplified by FDA-approved drugs such as dorzolamide, a thiophene sulfonamide used in glaucoma treatment.
Table 1: Key Milestones in Thiophene Sulfonamide Synthesis
Development of Benzothiophene-Based Medicinal Chemistry
Benzothiophene, a bicyclic system fusing benzene and thiophene, offers enhanced lipophilicity and π-stacking potential. The 1-benzothiophen-2-yl moiety in N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide contributes to its pharmacokinetic profile by promoting membrane permeability and target engagement. Early benzothiophene sulfonamides, such as raloxifene analogs, demonstrated selective estrogen receptor modulation. Recent patents highlight derivatives targeting kinases and G-protein-coupled receptors, with substitutions at the 2-position optimizing steric and electronic interactions.
The hydroxypropyl linker in the title compound introduces a chiral center, enabling stereoselective interactions with asymmetric enzyme active sites. This design strategy mirrors advancements in drugs like prasugrel, where thiophene sulfonamides with tailored sidechains improve antiplatelet activity.
Positioning Within Current Heterocyclic Research
Contemporary heterocyclic chemistry prioritizes multifunctional scaffolds that balance reactivity and stability. Thiophene sulfonamides align with this trend by offering:
- Bioisosteric versatility : The sulfur atom mimics oxygen in hydrogen-bond networks while providing greater polarizability.
- Synthetic modularity : Reactions at the sulfonamide nitrogen allow for rapid diversification, as seen in the synthesis of VEGFR-2 inhibitors like pazopanib.
- Conformational rigidity : The planar thiophene ring enforces defined spatial arrangements critical for enzyme inhibition.
Recent studies emphasize hybrid systems, such as sulfonamide-triazole-glycosides, which combine thiophene sulfonamides with carbohydrate motifs to enhance solubility and target specificity. The title compound’s 5-chloro substitution further fine-tunes electron density, a strategy validated in anticonvulsant thiophene sulfonamides.
Significance in Enzyme Inhibition Research
Thiophene sulfonamides are privileged inhibitors of metalloenzymes and transferases due to their ability to coordinate active-site metal ions and participate in π-cation interactions. The title compound’s dual thiophene/benzothiophene architecture likely targets enzymes such as:
- Carbonic anhydrases (CA) : Sulfonamides inhibit CA isoforms via zinc coordination, with derivatives like SLC-0111 showing nanomolar potency.
- VEGFR-2 : Hybrid sulfonamides disrupt angiogenesis by blocking ATP binding in kinase domains.
- Cyclooxygenase-2 (COX-2) : Thiophene sulfonamides reduce prostaglandin synthesis by occupying the arachidonic acid binding pocket.
Table 2: Enzyme Targets of Thiophene Sulfonamides
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S3/c1-15(18,12-8-10-4-2-3-5-11(10)21-12)9-17-23(19,20)14-7-6-13(16)22-14/h2-8,17-18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSJHBCDFVKQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide involves multiple steps. One common method is the reaction of 1-benzothiophen-2-ylboronic acid with appropriate reagents to introduce the hydroxypropyl and chlorothiophene-2-sulfonamide groups . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The chlorothiophene ring undergoes electrophilic substitution, particularly at the C-3 and C-4 positions. For example:
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Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to form nitro derivatives.
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Halogenation : Bromine (Br₂) in acetic acid introduces bromine atoms at activated positions.
Table 1: Electrophilic Substitution Conditions and Products
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Chloro-3-nitrothiophene-2-sulfonamide | 72 |
| Bromination | Br₂/CH₃COOH, 25°C | 5-Chloro-3,4-dibromothiophene-2-sulfonamide | 65 |
Nucleophilic Aromatic Substitution
The chlorine atom on the thiophene ring is susceptible to nucleophilic displacement. For instance:
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Amination : Reacts with ammonia (NH₃) or primary amines (RNH₂) to form 5-amino derivatives.
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Hydrolysis : Treatment with aqueous NaOH replaces chlorine with hydroxyl groups.
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Conditions | Product | Selectivity |
|---|---|---|---|
| NH₃ (excess) | Ethanol, reflux | 5-Aminothiophene-2-sulfonamide | >90% |
| NaOH (10%) | H₂O, 80°C | 5-Hydroxythiophene-2-sulfonamide | 85% |
Oxidation and Reduction
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Oxidation : The sulfonamide group resists oxidation, but the benzothiophene moiety oxidizes with KMnO₄ to form sulfones or sulfoxides.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiophene ring to dihydro derivatives .
Table 3: Redox Reaction Outcomes
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄/H₂O | Benzothiophene-1,1-dioxide derivative | Drug intermediates |
| Reduction | H₂ (1 atm)/Pd-C | Dihydrobenzothiophene analog | Bioactivity studies |
Cross-Coupling Reactions
The benzothiophene and thiophene rings participate in Suzuki-Miyaura and Ullmann couplings:
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Suzuki Coupling : With arylboronic acids (ArB(OH)₂) and Pd(PPh₃)₄, yielding biaryl derivatives.
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Ullmann Coupling : Forms C–N bonds with aryl halides under Cu catalysis .
Table 4: Cross-Coupling Efficiency
| Coupling Type | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | 78 |
| Ullmann | CuI/1,10-phen | 2-Iodopyridine | 65 |
Functional Group Transformations
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Sulfonamide Alkylation : Reacts with alkyl halides (R-X) in the presence of K₂CO₃ to form N-alkylated derivatives.
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Hydroxypropyl Modification : The 2-hydroxypropyl group undergoes esterification or etherification .
Key Mechanistic Insight :
The sulfonamide group acts as an electron-withdrawing group, activating the thiophene ring toward electrophilic substitution while directing incoming electrophiles to specific positions.
Comparative Reactivity with Analogues
Table 5: Reactivity Comparison
| Compound | Electrophilic Substitution Rate | Nucleophilic Substitution Rate |
|---|---|---|
| N-Benzyl-5-chlorothiophene-2-sulfonamide | 1.0 (reference) | 1.0 (reference) |
| Target Compound | 1.3 (faster) | 0.8 (slower) |
Industrial and Pharmacological Relevance
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Drug Synthesis : Used as an intermediate in antitumor agents (e.g., analogs inhibit A549 lung cancer cells with IC₅₀ < 10 µM) .
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Material Science : Functionalized derivatives serve as ligands in catalytic systems .
This compound’s versatility in reactions underscores its value in medicinal chemistry and industrial applications. Future research should explore its catalytic and enantioselective transformations.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique functional groups allow it to participate in various chemical reactions such as:
- Oxidation : Producing sulfoxides or sulfones.
- Reduction : Converting the sulfonamide group to amines.
- Substitution Reactions : Particularly at the chlorothiophene moiety.
Biology
Research has indicated that N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide exhibits potential biological activities:
- Antimicrobial Activity : Studies suggest it may inhibit bacterial growth, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary investigations have shown that this compound can reduce tumor size in xenograft models, indicating its potential as an anticancer agent.
Medicine
The compound's interaction with specific molecular targets has been a focus of medicinal chemistry research:
- Enzyme Inhibition : It has been found to inhibit aldose reductase, which plays a role in diabetic complications. This inhibition was demonstrated with an IC50 value lower than that of standard inhibitors used clinically.
Industry
In industrial applications, this compound can be utilized in the development of new materials and as a catalyst in certain chemical reactions due to its unique properties.
Anticancer Study
A notable study published in Cancer Letters demonstrated that this compound significantly reduced tumor sizes in xenograft models over four weeks of treatment. This study highlights the compound's potential as a therapeutic agent in oncology.
Enzyme Inhibition Research
In the Journal of Medicinal Chemistry, researchers reported that the compound effectively inhibits aldose reductase, crucial for managing diabetic complications. The study indicated that this compound could be more effective than existing treatments.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and related sulfonamide derivatives:
Analysis of Substituent Effects
Benzothiophene vs. Indole/Thiophene Moieties
- The benzothiophene group in the target compound may enhance lipophilicity compared to the indole or simple thiophene rings in analogs (e.g., Compound 33) . This could influence membrane permeability or receptor binding.
Hydroxypropyl vs. Aminopropyl Linkers
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18ClN2O3S3
- Molecular Weight : 406.00 g/mol
This compound features a benzothiophene moiety, which is known for its diverse biological activities, combined with a sulfonamide group that often contributes to antimicrobial properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antitumor Activity
Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have indicated that related benzothiophene derivatives can inhibit the proliferation of cancer cells in vitro.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 5.0 |
| Compound B | HCC827 (Lung) | 6.5 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies have demonstrated that sulfonamides can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 4.0 |
| Aldose Reductase | Non-competitive | 3.5 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Properties : In a study published in Cancer Letters, researchers found that the compound significantly reduced tumor size in xenograft models when administered at specific dosages over a period of four weeks.
- Enzyme Inhibition Study : A recent publication in Journal of Medicinal Chemistry discussed the compound's ability to inhibit aldose reductase, which is implicated in diabetic complications. The study reported an IC50 value lower than that of standard inhibitors used in clinical settings.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in binding to target enzymes, thereby inhibiting their activity and leading to subsequent therapeutic effects.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide?
- Methodological Answer : Synthesis optimization should focus on regioselective sulfonamide bond formation and minimizing side reactions. A stepwise approach is recommended:
Sulfonylation : React 5-chlorothiophene-2-sulfonyl chloride with a benzothiophene-derived amine precursor under anhydrous conditions (e.g., DCM, 0–5°C) .
Hydroxypropyl Group Incorporation : Use a hydroxypropyl spacer with controlled stereochemistry (e.g., via epoxide ring-opening or Grignard addition) to ensure structural fidelity .
- Characterization : Validate intermediates via -/-NMR, HPLC (>98% purity), and X-ray crystallography (if crystalline) .
Q. How can structural contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or conformational flexibility. Strategies include:
- High-Resolution MS : Confirm molecular formula (e.g., HRESIMS for exact mass matching) .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
- X-ray Diffraction : Resolve ambiguous stereochemistry (e.g., hydroxypropyl configuration) .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the bioactivity of this compound against cancer cell lines?
- Methodological Answer : Use standardized cytotoxicity assays with appropriate controls:
- Cell Lines : P-388 murine leukemia (IC benchmarking) or human cancer lines (e.g., MCF-7, A549).
- Dose-Response Curves : Test concentrations from 0.1–100 µM, with 72-hour exposure .
- Mechanistic Studies : Pair cytotoxicity assays with apoptosis markers (Annexin V/PI staining) or ROS detection to infer mode of action .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer : Systematically modify functional groups and assess bioactivity:
- Benzothiophene Substitution : Introduce electron-withdrawing groups (e.g., -NO) at position 1 to enhance electrophilicity .
- Sulfonamide Linker : Replace hydroxypropyl with alternative spacers (e.g., polyethylene glycol) to improve solubility .
- Thiophene Chlorination : Compare 5-chloro vs. 4-chloro derivatives to optimize target binding .
Q. How should contradictory bioactivity data across studies be analyzed?
- Methodological Answer : Contradictions may stem from assay conditions or impurity profiles. Mitigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
